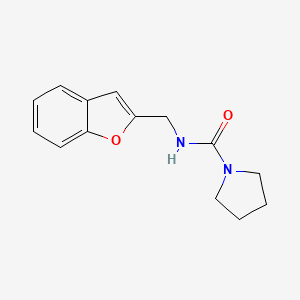
(3-Methyl-5-propyl-1,2-oxazol-4-yl)-pyrrolidin-1-ylmethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3-Methyl-5-propyl-1,2-oxazol-4-yl)-pyrrolidin-1-ylmethanone, also known as MPMP, is a chemical compound that has been studied for its potential use in scientific research.
Wirkmechanismus
(3-Methyl-5-propyl-1,2-oxazol-4-yl)-pyrrolidin-1-ylmethanone acts as a competitive inhibitor of the dopamine transporter, preventing the reuptake of dopamine into presynaptic neurons. This leads to an increase in extracellular dopamine levels, which can have various effects on the brain and behavior.
Biochemical and Physiological Effects:
This compound has been shown to increase locomotor activity in animals, which is indicative of its stimulant properties. It has also been shown to increase dopamine release in the nucleus accumbens, a region of the brain involved in reward processing and addiction.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using (3-Methyl-5-propyl-1,2-oxazol-4-yl)-pyrrolidin-1-ylmethanone in lab experiments is its selectivity for the dopamine transporter, which allows for more precise manipulation of dopamine levels compared to other drugs that affect multiple neurotransmitter systems. However, one limitation is that this compound has a relatively short half-life, which can make it difficult to use in long-term experiments.
Zukünftige Richtungen
There are several potential future directions for research on (3-Methyl-5-propyl-1,2-oxazol-4-yl)-pyrrolidin-1-ylmethanone. One area of interest is its potential use in studying the role of dopamine in depression and other mood disorders. Another direction is investigating the effects of this compound on other neurotransmitter systems, such as serotonin and norepinephrine. Additionally, researchers could explore the use of this compound in developing new treatments for addiction and other neurological disorders.
Conclusion:
In conclusion, this compound, or this compound, is a chemical compound that has been studied for its potential use in scientific research. Its selectivity for the dopamine transporter makes it a valuable tool for investigating the role of dopamine in various neurological disorders. While there are limitations to its use in lab experiments, there are several potential future directions for research on this compound.
Synthesemethoden
The synthesis of (3-Methyl-5-propyl-1,2-oxazol-4-yl)-pyrrolidin-1-ylmethanone involves the reaction of 3-methyl-5-propyl-1,2-oxazole-4-carboxylic acid with pyrrolidine-1-methanamine in the presence of a coupling agent. The resulting product is a white crystalline solid with a melting point of 142-143°C.
Wissenschaftliche Forschungsanwendungen
(3-Methyl-5-propyl-1,2-oxazol-4-yl)-pyrrolidin-1-ylmethanone has been studied for its potential use as a tool in scientific research. It has been shown to have an affinity for the dopamine transporter, which plays a crucial role in the regulation of dopamine levels in the brain. This compound has been used in studies to investigate the role of dopamine in addiction, depression, and other neurological disorders.
Eigenschaften
IUPAC Name |
(3-methyl-5-propyl-1,2-oxazol-4-yl)-pyrrolidin-1-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O2/c1-3-6-10-11(9(2)13-16-10)12(15)14-7-4-5-8-14/h3-8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJGVSEQXRJMYBK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=C(C(=NO1)C)C(=O)N2CCCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-methyl-4-[2-methyl-3-[2-oxo-2-(propan-2-ylamino)ethoxy]phenoxy]pyridine-2-carboxamide](/img/structure/B7638852.png)

![[3-(Difluoromethoxy)phenyl]-(2,2-dimethylmorpholin-4-yl)methanone](/img/structure/B7638867.png)

![N-(2-cyclopropylpyrimidin-5-yl)-3-[(1-methylimidazol-2-yl)methyl]piperidine-1-carboxamide](/img/structure/B7638886.png)
![N-methyl-6-oxo-1-[(5-phenyl-1,2,4-oxadiazol-3-yl)methyl]pyridine-3-carboxamide](/img/structure/B7638896.png)
![N-[4-(1,3-dioxolan-2-yl)-4-methylpentyl]-1H-indole-4-carboxamide](/img/structure/B7638904.png)
![5-Phenyl-3-[(5-propyltetrazol-1-yl)methyl]-1,2,4-oxadiazole](/img/structure/B7638909.png)
![2-[[3-[(1-Methylimidazol-2-yl)methyl]piperidin-1-yl]methyl]-5-thiophen-2-yl-1,3,4-oxadiazole](/img/structure/B7638917.png)
![N-[(4-methylsulfonyloxan-4-yl)methyl]-1H-benzimidazol-2-amine](/img/structure/B7638922.png)

![3-[(1-Methylimidazol-2-yl)methyl]-1-[(1-phenylpyrazol-3-yl)methyl]piperidine](/img/structure/B7638933.png)
![2-cyclobutyl-N-[[1-(2,2,2-trifluoroethyl)imidazol-2-yl]methyl]pyrrolidine-1-carboxamide](/img/structure/B7638938.png)
![2-cyclobutyl-N-[1-(1,3-thiazol-4-ylmethyl)piperidin-4-yl]pyrrolidine-1-carboxamide](/img/structure/B7638939.png)